2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is an organic compound characterized by its unique structure, which includes a pyrimidinone core substituted with a dichlorophenyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 6-methyl-4-hydroxypyrimidine.
Formation of Intermediate: The 2,4-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with a thiol reagent to form 2,4-dichlorobenzylthiol.
Cyclization: The intermediate is then reacted with 6-methyl-4-hydroxypyrimidine under basic conditions to form the desired pyrimidinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the dichlorophenyl group or to modify the pyrimidinone core.
Substitution: The dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, modified pyrimidinone derivatives.
Substitution: Functionalized pyrimidinone compounds.
Scientific Research Applications
2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group and the pyrimidinone core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-6-(methylsulfanyl)-5-(triphenylphosphonio)-4,5-dihydro-4-pyrimidinolate .
- 2-(2,4-dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole .
Uniqueness
2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidinone core, which imparts distinct chemical and biological properties. Its combination of a dichlorophenyl group and a methylsulfanyl group makes it particularly interesting for applications requiring specific electronic or steric characteristics.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7-4-11(17)16-12(15-7)18-6-8-2-3-9(13)5-10(8)14/h2-5H,6H2,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJUHUSHCGJTSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)SCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)SCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.